(3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Introduction of the nitrophenyl group: This can be done through a nitration reaction using nitric acid or a nitrating mixture.
Formation of the final compound: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the nitro group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would include derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its reactions can provide insights into the mechanisms of various organic reactions.
Biology
Biological activity studies: The compound can be tested for its biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Its derivatives may be explored for potential therapeutic applications.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes. If it has anticancer properties, it may interfere with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-(4-chlorophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one
- (3Z)-5-(4-methylphenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one
Uniqueness
- Bromine vs. Chlorine : The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and biological activity.
- Substituent effects : Different substituents on the phenyl ring can lead to variations in the compound’s chemical and biological properties.
Properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO5/c22-16-5-1-14(2-6-16)20-12-15(21(24)28-20)11-18-9-10-19(27-18)13-3-7-17(8-4-13)23(25)26/h1-12H/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMZPTQCKWRIRI-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.